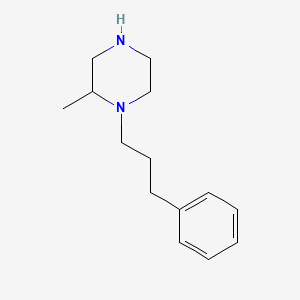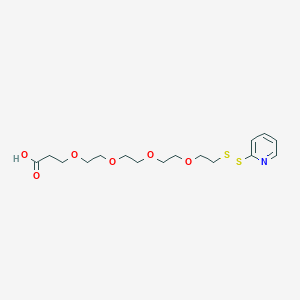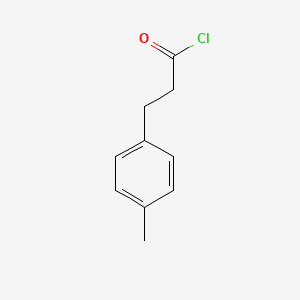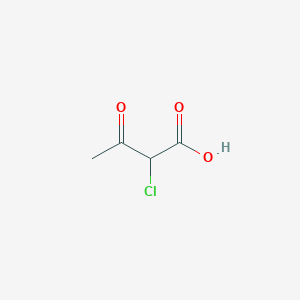
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine
Übersicht
Beschreibung
1-(3-Fluoro-4-(trifluoromethyl)phenyl)ethanamine is a compound with the linear formula C9H9F4N . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is available in both solid and liquid forms .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbon backbone with a fluorine and trifluoromethyl group attached to the phenyl ring . The InChI code for this compound is 1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.17 . It is a light yellow to yellow liquid at room temperature . The compound is stored in an inert atmosphere at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry and Drug Development
TFMPE’s structural features contribute to its potential as a pharmacophore in drug design. Researchers have explored its use in developing novel drugs for various diseases. For instance, the incorporation of trifluoromethyl groups can enhance metabolic stability, lipophilicity, and receptor binding affinity in drug candidates .
Fluorescent Chemosensors
TFMPE derivatives have been employed in the synthesis of fluorescent photoinduced electron transfer (PET) chemosensors. These sensors can detect specific analytes or ions based on fluorescence changes. The trifluoromethyl group’s electronic properties play a crucial role in modulating the sensor’s response .
Organic Synthesis and Catalysis
Researchers have harnessed TFMPE in metal-free synthesis methods. For example, it has been used to prepare 3-trifluoromethyl-1,2,4-triazoles, which find applications in pharmaceuticals, agrochemicals, biology, and functional materials . Additionally, TFMPE-containing diazoalkanes have emerged as versatile reagents in organic synthesis and catalysis .
Crop Protection and Pesticides
Fluorinated organic chemicals, including TFMPE derivatives, play a significant role in crop protection. Over 50% of pesticides launched in the last two decades have fluorinated moieties. TFMPE’s unique properties contribute to the effectiveness of these agrochemicals .
Biological Studies
The trifluoromethyl group’s presence in TFMPE can influence biological interactions. Researchers explore its effects on enzyme activity, protein-ligand binding, and cellular processes. Understanding these interactions aids in drug discovery and bioactivity optimization .
Materials Science and Functional Materials
TFMPE-containing compounds may serve as building blocks for functional materials. Their unique electronic properties make them valuable in designing organic semiconductors, liquid crystals, and other advanced materials .
Safety and Hazards
This compound is classified as dangerous with the signal word “Danger” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
1-[3-fluoro-4-(trifluoromethyl)phenyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4N/c1-5(14)6-2-3-7(8(10)4-6)9(11,12)13/h2-5H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOIWTAAYYAMKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(F)(F)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-{[2-(2-Methylbenzoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145796.png)
![2-{[2-(4-Anilino-4-oxobutanoyl)hydrazino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3145802.png)



